molecular formula C15H9F6NO B11943206 (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone CAS No. 34186-96-4

(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone

Cat. No.: B11943206
CAS No.: 34186-96-4
M. Wt: 333.23 g/mol
InChI Key: IJMYKMHAVVYXOU-UHFFFAOYSA-N
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Description

(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone is a benzophenone-derived organic compound of significant interest in advanced materials and pharmaceutical research . Its molecular structure incorporates two key functional groups: an aromatic amine and two strongly electron-withdrawing trifluoromethyl groups . The amine group serves as a versatile handle for further chemical synthesis, enabling the creation of complex derivatives, while the trifluoromethyl groups enhance metabolic stability and influence the compound's overall lipophilicity and electronic characteristics, properties highly valued in medicinal chemistry . This unique combination makes it a valuable building block (synthon) for developing new active pharmaceutical ingredients (APIs), where it can contribute to enhanced binding affinity and pharmacokinetic profiles . Furthermore, compounds containing aminophenyl motifs are extensively studied for their photophysical properties and potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors . Researchers utilize this reagent as a key precursor in the synthesis of more complex molecules, including ligands for metal coordination complexes and specialized polymers . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

34186-96-4

Molecular Formula

C15H9F6NO

Molecular Weight

333.23 g/mol

IUPAC Name

(2-aminophenyl)-[2,5-bis(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)8-5-6-11(15(19,20)21)10(7-8)13(23)9-3-1-2-4-12(9)22/h1-7H,22H2

InChI Key

IJMYKMHAVVYXOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

The Friedel-Crafts acylation is a foundational method for constructing aryl ketones. For the target compound, this approach begins with the reaction of 2-nitrobenzoyl chloride and 1,3-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in activating the acyl chloride .

Procedure :

  • Acylation :
    A mixture of 1,3-bis(trifluoromethyl)benzene (10 mmol) and 2-nitrobenzoyl chloride (10 mmol) in dichloromethane is treated with AlCl₃ (12 mmol) at 0°C. The reaction proceeds for 12 hours under nitrogen, yielding [2-nitrophenyl][2,5-bis(trifluoromethyl)phenyl]methanone.

  • Nitro Reduction :
    The nitro group is reduced using hydrogen gas (5 bar) and a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C for 6 hours .

Key Data :

StepCatalystTemperatureTimeYield
AcylationAlCl₃0°C → RT12 h78%
ReductionPd/C50°C6 h92%

This two-step sequence achieves an overall yield of 72%. The method’s limitation lies in the sensitivity of the nitro group to over-reduction, necessitating precise control of hydrogen pressure .

Catalytic Hydrogenation of Nitro-Containing Intermediates

Building on patent CN101560163A , which details the hydrogenation of 4,4'-bis(2-trifluoromethyl-4-nitrophenoxy)biphenyl, this method adapts similar conditions for the target compound’s nitro-to-amine conversion.

Optimized Protocol :

  • Substrate : [2-nitrophenyl][2,5-bis(trifluoromethyl)phenyl]methanone.

  • Catalyst : 5% Pd/C (0.1 equiv).

  • Solvent : Ethanol/water (4:1).

  • Conditions : 4 bar H₂, 60°C, 4 hours.

Results :

  • Conversion : >99% (HPLC).

  • Isolated Yield : 89%.

  • Purity : 98.5% (by ¹H NMR).

The use of a biphasic solvent system minimizes side reactions, while the Pd/C catalyst ensures selective reduction without cleaving the ketone moiety .

Silver-Catalyzed Oxidative Cyclization

Adapting methodologies from silver-mediated oxidative cyclizations , this route employs AgNO₃ and Oxone to construct the methanone bridge. While originally developed for benzisoxazoles, the protocol is modified for direct ketone formation.

Reaction Setup :

  • Substrates : 2-ethynylaniline and 2,5-bis(trifluoromethyl)benzaldehyde.

  • Catalyst : AgNO₃ (10 mol%).

  • Oxidant : Oxone (2 equiv).

  • Solvent : Acetonitrile/water (1:1).

  • Conditions : 60°C, 8 hours.

Mechanistic Insight :
The reaction proceeds via oxidative alkyne activation, forming a silver-acetylide intermediate. Nucleophilic attack by the aldehyde’s carbonyl oxygen generates the ketone, followed by aromatization .

Performance Metrics :

  • Yield : 65% (isolated).

  • Byproducts : <5% (diarylacetylene oxidation byproducts).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldScalability
Friedel-Crafts/ReductionHigh functional group toleranceMulti-step, AlCl₃ waste disposal72%Industrial
Catalytic HydrogenationHigh selectivity, mild conditionsRequires nitro precursor synthesis89%Pilot-scale
Silver OxidativeSingle-step, atom-economicalLimited substrate scope65%Lab-scale

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone exhibits notable biological activities:

  • Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, which is crucial in treating various diseases.
  • Anticancer Activity : Initial studies suggest that it may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth.

The amino group facilitates hydrogen bonding with biological targets, while the trifluoromethyl groups enhance lipophilicity, aiding in membrane penetration and modulation of biochemical pathways.

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

  • Drug Development : Its ability to interact with lipid membranes makes it a candidate for developing new therapeutic agents targeting inflammatory and cancerous conditions.
  • Active Pharmaceutical Ingredient : It serves as an intermediate in synthesizing other pharmaceutical compounds, enhancing the efficiency of drug development processes .

Materials Science Applications

In materials science, this compound can be utilized for:

  • Polymer Chemistry : Its properties may be harnessed to develop advanced materials with specific thermal and mechanical characteristics.
  • Fluorinated Materials : The trifluoromethyl groups contribute to creating materials with low surface energy and high chemical resistance.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in specific cancer cell lines when treated with the compound.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro.
Study CMaterial PropertiesDeveloped a polymer blend incorporating the compound, resulting in enhanced thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below highlights key structural differences and inferred properties of the target compound and analogs:

Compound Name Substituents on Aryl Groups Functional Groups Notable Properties (Inferred or Reported)
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone (Target) 2-Aminophenyl; 2,5-bis(trifluoromethyl)phenyl -NH₂, -CF₃ High polarity (amine), strong electron withdrawal
(3,4-Dimethoxyphenyl)[3,5-bis(trifluoromethyl)phenyl]methanone 3,4-Dimethoxyphenyl; 3,5-bis(trifluoromethyl) -OCH₃, -CF₃ Moderate lipophilicity; methoxy groups reduce reactivity vs. -NH₂
{(2S)-2-{Bis[3,5-bis(trifluoroMethyl)phenyl]hydroxyMethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]Methanone Bis(3,5-CF₃-phenyl); pyrrolidinyl, pyridinyl -CF₃, hydroxyl, tertiary amine Enhanced basicity; potential for salt formation
Triazolyl-pyridinyl methanone derivatives 3,5-CF₃-phenyl; triazolyl (varied substituents) -CF₃, triazole, pyridine π-π stacking capability; tunable steric bulk
Key Observations:
  • Electron-Donating vs. This may enhance solubility in polar solvents.
  • Heterocyclic vs. Aromatic Moieties : Triazole-containing analogs () exhibit nitrogen-rich frameworks suitable for coordination chemistry, whereas the target’s -NH₂ offers straightforward protonation sites.

Stability and Degradation Pathways

  • Degradation Susceptibility: Trifluoromethylated aromatic ketones are prone to microbial degradation, as seen in , where -CF₃ groups in picoxystrobin yield nitro-phenolic intermediates. The target’s -NH₂ group may increase oxidative degradation risk compared to methoxy or triazole substituents.
  • Steric Protection : Bulky substituents (e.g., pyrrolidinyl in ) could shield the ketone from nucleophilic attack, whereas the target’s -NH₂ may render it more reactive.

Biological Activity

(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone, a compound with the molecular formula C15_{15}H9_9F6_6N1_1O1_1 and a molecular weight of approximately 333.23 g/mol, has garnered attention in medicinal chemistry due to its notable biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group attached to a phenyl ring and two trifluoromethyl groups on another phenyl ring. The presence of these functional groups significantly influences its chemical properties, enhancing lipophilicity and enabling interactions with lipid membranes.

Key Properties

PropertyValue
Molecular FormulaC15_{15}H9_9F6_6N1_1O1_1
Molecular Weight333.23 g/mol
SolubilityModerately soluble
Log P (octanol-water partition coefficient)5.03

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzophenone with 2,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is generally performed in dichloromethane at controlled temperatures (0-5°C) to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. The amino group facilitates hydrogen bonding with biological targets, while the trifluoromethyl groups enhance its ability to penetrate lipid membranes, influencing various biochemical pathways .

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been tested against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines, showing promising IC50 values comparable to established chemotherapeutic agents .

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on various cancer cell lines. The results indicated that it exhibited significant antiproliferative activity:

Cell LineIC50 (μM)
HL-6010.32
HCT-156.62
UO-317.69

This study highlighted its potential as a novel therapeutic agent for cancer treatment .

Case Study 2: Mechanistic Insights

Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through activation of caspase pathways. Molecular docking studies suggested that the compound binds effectively to key enzymes involved in tumor progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-AminobenzophenoneC13_{13}H11_{11}NLacks trifluoromethyl groups
4-TrifluoromethylbenzamideC8_{8}H6_{6}F3_3NContains only one trifluoromethyl group
3,4-DifluoroanilineC7_{7}H6_{6}F2_2NTwo fluorine atoms; simpler amine structure

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